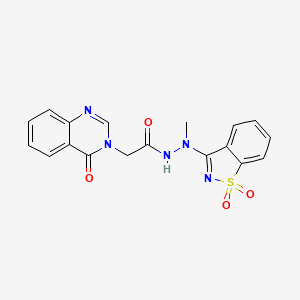
1,3,5-Tribenzoyl-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribenzoyl-1,3,5-triazinane is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, each bonded to a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tribenzoyl-1,3,5-triazinane can be synthesized through the reaction of cyanuric chloride with benzoyl chloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like dioxane or tetrahydrofuran, under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribenzoyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products
The major products formed from these reactions include various substituted triazinanes, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Tribenzoyl-1,3,5-triazinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-tribenzoyl-1,3,5-triazinane involves its interaction with molecular targets such as enzymes and receptors. The benzoyl groups facilitate binding to specific sites, leading to inhibition or activation of biological pathways. This compound can also undergo metabolic transformations, resulting in active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitro-1,3,5-triazinane (RDX): Known for its use as an explosive, RDX has a different functional group (nitro) compared to the benzoyl groups in 1,3,5-tribenzoyl-1,3,5-triazinane.
1,3,5-Tris(aminomethyl)-1,3,5-triazinane: This compound has amino groups instead of benzoyl groups, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its benzoyl functional groups, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications in organic synthesis and industrial processes that other triazinanes may not be able to fulfill .
Properties
CAS No. |
5434-82-2 |
|---|---|
Molecular Formula |
C24H21N3O3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(3,5-dibenzoyl-1,3,5-triazinan-1-yl)-phenylmethanone |
InChI |
InChI=1S/C24H21N3O3/c28-22(19-10-4-1-5-11-19)25-16-26(23(29)20-12-6-2-7-13-20)18-27(17-25)24(30)21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChI Key |
RZVYTXLDFWNDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11102967.png)
![N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide](/img/structure/B11102968.png)
![4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11102969.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11102980.png)
![4-[(E)-{2-[3-(2-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11102987.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11102996.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11103009.png)
![6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol](/img/structure/B11103011.png)

![(2R,3S,12aR)-2-(2-fluorophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B11103019.png)
![3-(4-Nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11103030.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B11103033.png)

![N-(furan-2-ylmethyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11103051.png)
